2-Methylindolin-7-amine
Overview
Scientific Research Applications
Electrochemical Reduction of N-Nitrosamines
- Application : Electrochemical reduction of N-nitrosamines like 1-nitroso 2-methylindoline in acidic media to form 1-amino 2-methylindoline. This reduction involves a 4-electron cathodic wave and varies with the choice of electrolyte (Jacob, Moinet, & Tallec, 1982).
Synthesis and Characterization of Heterocyclic Derivatives
- Application : 1-Amino-2-methylindoline is a precursor in synthesizing antihypertension drugs. It reacts with monochloramine to form 1-amino-2-methylindole and azo(2-methyl)indoline, both of which have been characterized through various analytical methods (Peyrot et al., 2001).
Swern Oxidation
- Application : Converting amines such as indoline and 2-methylindoline into indoles and 2-methylindole through Swern oxidation, a process that also produces methylthiomethyl amines (Keirs & Overton, 1987).
Kinetic Resolution of Heterocyclic Amines
- Application : The kinetic resolution of 2-methylindoline using (S)-naproxen acyl chloride to predominantly form (S,S)-diastereoisomeric amides (Krasnov et al., 2002).
Raschig Process Synthesis
- Application : Synthesis of 1-amino-2-methylindoline by the Raschig process, involving the oxidation of 1-amino-2-methylindoline by chloramine and exploring various reaction conditions to optimize yield (Elkhatib et al., 2002).
Copper-Catalyzed Intramolecular Benzylic C-H Amination
- Application : A copper-catalyzed intramolecular amination of 2-methylbenzamides to synthesize isoindolinones, significant in medicinal chemistry. This process uses a mild oxidant and suggests a divergent mechanism based on the type of directing group used (Yamamoto et al., 2016).
Dehydrogenation of Liquid Organic Hydrogen Carriers
- Application : Investigating indole derivatives like 2-methylindoline as promising Liquid Organic Hydrogen Carriers (LOHCs) for renewable energy storage, using techniques like XPS, TPD, and DFT (Bachmann et al., 2019).
Novel Substituted 1-Iminoisoindoline Derivatives
- Application : Synthesis and study of novel isoindoline derivatives, with a focus on their crystal and molecular structures, and evaluation of their antiproliferative activity in vitro (Sović et al., 2011).
Metal-Free Cascade Formation of Intermolecular C-N Bonds
- Application : An electrochemical method for constructing substituted isoindolinones by reduction/amidation of 2-carboxybenzaldehydes and amines, offering a metal-free approach for isoindolinone synthesis (Zou et al., 2021).
properties
IUPAC Name |
2-methyl-2,3-dihydro-1H-indol-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6,11H,5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUMBVIRYZTYPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylindolin-7-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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